methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core, a thiophenylethyl substituent, a sulfanyl acetamido linker, and a methyl benzoate ester group. The thiophene and pyrimidine moieties are known to enhance binding interactions with biological targets, while the sulfanyl acetamido group may contribute to metabolic stability and solubility .
Properties
IUPAC Name |
methyl 4-[[2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S3/c1-29-21(28)14-4-6-15(7-5-14)23-18(26)13-32-22-24-17-9-12-31-19(17)20(27)25(22)10-8-16-3-2-11-30-16/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVKBFVUONRAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves multiple steps, including the formation of the thiophene ring, the thieno[3,2-d]pyrimidine core, and the final esterification. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its thiophene and thieno[3,2-d]pyrimidine moieties. These interactions can modulate various biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno-Pyrimidinone Derivatives
Compounds with thieno-pyrimidinone cores are frequently studied for their pharmacological properties. For example:
- Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS 573938-02-0) shares the thieno-pyrimidinone scaffold but substitutes the thiophenylethyl group with a chlorophenyl ring and replaces the methyl benzoate with an ethyl acetate ester. This modification reduces lipophilicity (clogP: ~3.2 vs. ~3.8 for the target compound) and may alter target selectivity .
- 3-Benzyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS 6142-79-6) features a benzylsulfanyl group and cyclopentane-fused core.
Sulfonylurea-Based Methyl Benzoates
Methyl benzoate derivatives in herbicide chemistry, such as metsulfuron methyl ester and ethametsulfuron methyl ester, share the methyl benzoate group but incorporate triazine rings instead of thieno-pyrimidinones. These compounds act as acetolactate synthase (ALS) inhibitors, whereas the target compound’s mechanism likely diverges due to its distinct heterocyclic core .
Structural and Functional Group Impact
Key Substituent Effects
Research Findings and Data
Mechanistic Insights
- The target compound’s thieno-pyrimidinone core mimics adenine in ATP, enabling competitive kinase inhibition.
- Sulfonylurea herbicides (e.g., metsulfuron) lack this mimicry, explaining their divergent bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
